molecular formula C15H18O B14216058 [6-(Ethenyloxy)hept-4-yn-1-yl]benzene CAS No. 825627-93-8

[6-(Ethenyloxy)hept-4-yn-1-yl]benzene

Cat. No.: B14216058
CAS No.: 825627-93-8
M. Wt: 214.30 g/mol
InChI Key: YCPIXNYQBCUCLL-UHFFFAOYSA-N
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Description

[6-(Ethenyloxy)hept-4-yn-1-yl]benzene: is a chemical compound with a unique structure that includes an ethenyloxy group attached to a hept-4-yn-1-yl chain, which is further connected to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-(Ethenyloxy)hept-4-yn-1-yl]benzene typically involves the reaction of a benzene derivative with an appropriate alkyne and ethenyloxy group. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a copper co-catalyst, and an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, [6-(Ethenyloxy)hept-4-yn-1-yl]benzene is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: In the materials science industry, this compound is investigated for its potential use in the development of novel polymers and materials with unique properties .

Mechanism of Action

The mechanism of action of [6-(Ethenyloxy)hept-4-yn-1-yl]benzene largely depends on its application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which are still under investigation .

Comparison with Similar Compounds

Uniqueness: The presence of the ethenyloxy group in [6-(Ethenyloxy)hept-4-yn-1-yl]benzene provides unique reactivity and potential for further functionalization compared to its analogs. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

825627-93-8

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

6-ethenoxyhept-4-ynylbenzene

InChI

InChI=1S/C15H18O/c1-3-16-14(2)10-6-4-7-11-15-12-8-5-9-13-15/h3,5,8-9,12-14H,1,4,7,11H2,2H3

InChI Key

YCPIXNYQBCUCLL-UHFFFAOYSA-N

Canonical SMILES

CC(C#CCCCC1=CC=CC=C1)OC=C

Origin of Product

United States

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